Sudan IV-d6

Description

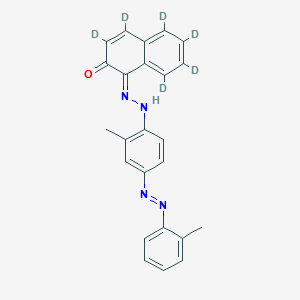

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20N4O |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(1E)-3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one |

InChI |

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,27H,1-2H3/b26-25?,28-24+/i4D,5D,8D,9D,11D,14D |

InChI Key |

KMDLOETUWUPGMB-HKFNDDFESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N/NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Chemical Synthesis and Characterization of Sudan Iv D6

Strategies and Methodologies for Deuterium (B1214612) Incorporation into Azo Dye Structures

The introduction of deuterium into the molecular framework of azo dyes like Sudan IV requires strategic synthetic planning to ensure high levels of isotopic enrichment at specific locations. A primary strategy involves the use of deuterated starting materials that are then carried through the synthetic sequence to the final product. For the synthesis of Sudan IV-d6, where the deuterium labels are located on the naphthol ring, the core methodology relies on the azo coupling reaction. This classic reaction in dye chemistry involves the electrophilic substitution of a diazonium salt onto an activated aromatic ring.

The key to producing this compound is the utilization of a deuterium-labeled coupling component, in this case, a deuterated 2-naphthol. The stability of the carbon-deuterium (C-D) bond under the reaction conditions for azo coupling is a crucial factor. The diazotization of an appropriate aromatic amine followed by its reaction with the deuterated naphthol derivative allows for the direct incorporation of the deuterium atoms into the final azo dye structure. This approach is advantageous as it often leads to high isotopic incorporation and the position of the labels is precisely controlled by the choice of the deuterated precursor.

Detailed Synthetic Pathways for this compound Production

The synthesis of this compound is achieved through a multi-step process that culminates in an azo coupling reaction. The general synthetic scheme involves the preparation of a specific diazonium salt and its subsequent reaction with a deuterated naphthol ring system.

A plausible synthetic route, based on established methods for preparing Sudan dyes, is as follows:

Diazotization of o-Toluidine (B26562): o-Toluidine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.

First Azo Coupling: The resulting diazonium salt is then coupled with another molecule of o-toluidine to form an aminoazo compound, 2-methyl-4-((2-methylphenyl)diazenyl)aniline.

Second Diazotization: The primary amino group of this intermediate aminoazo compound is then diazotized under similar conditions as the first step to generate a new diazonium salt.

Final Azo Coupling with Deuterated 2-Naphthol: The crucial step for introducing the deuterium labels involves the coupling of the diazonium salt from the previous step with 2-naphthol-d7. The hydroxyl group of the naphthol is a strong activating group, directing the electrophilic diazonium salt to couple at the C1 position. This reaction yields the final product, this compound.

Advanced Spectroscopic and Spectrometric Characterization of Synthesized this compound

To confirm the successful synthesis and isotopic labeling of this compound, a combination of advanced analytical techniques is employed. These methods provide definitive evidence of the molecular structure and the extent of deuterium incorporation.

Confirmation of Deuterium Labeling Efficiency (e.g., by High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and is essential for verifying the incorporation of deuterium atoms. The analysis of this compound by HRMS would show a molecular ion peak corresponding to its deuterated mass.

The expected molecular formula for this compound is C₂₄H₁₄D₆N₄O. By comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the theoretically calculated mass for this formula, the successful incorporation of six deuterium atoms can be confirmed. Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to estimate the deuterium labeling efficiency. For a high-quality standard, this efficiency is expected to be excellent. Current time information in شيكان, SD.

Table 1: High-Resolution Mass Spectrometry Data for a Deuterated Sudan Analogue

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Isotopic Purity Estimation |

| Sudan I-d6 | 255.1404 | 255.1388 | 7.05% d5, 92.95% d6 |

This table presents data for a related deuterated Sudan dye, Sudan I-d6, illustrating the type of data obtained from HRMS analysis to confirm isotopic labeling. The data shows a high degree of labeling with the d6 species being predominant. Current time information in شيكان, SD.

Structural Elucidation and Verification (e.g., by Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides direct evidence for the presence and location of the deuterium atoms.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the naphthol ring of the non-deuterated Sudan IV would be absent or significantly diminished in intensity. This is because deuterium has a different nuclear spin and resonance frequency than protium (B1232500) (¹H), making it effectively "silent" in a standard ¹H NMR experiment. The remaining signals in the spectrum would correspond to the protons on the tolyl and phenylazo moieties of the molecule, which can be assigned based on their chemical shifts and coupling patterns.

Analytical Method Development and Validation Utilizing Sudan Iv D6

Strategic Implementation of Sudan IV-d6 as an Internal Standard in Mass Spectrometry

The use of isotopically labeled internal standards is a cornerstone of modern quantitative analysis, especially in techniques like liquid chromatography-mass spectrometry (LC-MS). This compound is strategically employed to enhance the accuracy and precision of these methods by addressing common analytical pitfalls. Internal standards are pivotal in LC-MS/MS analysis as they can compensate for both matrix effects and variations in recovery efficiency service.gov.uk.

Mitigation of Matrix Effects in Complex Sample Matrices

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major concern in LC-MS analysis, potentially leading to inaccurate quantification nih.govchromatographyonline.com. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. Since this compound co-elutes with the target analyte (Sudan IV) and experiences similar matrix-induced ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, thus providing a more accurate measurement bioanalysis-zone.commdpi.com.

In the analysis of complex food matrices such as paprika powder, which is a common vehicle for illegal Sudan dye adulteration, significant matrix effects are often observed. A study on the analysis of illegal dyes in paprika powder highlighted the importance of internal standards in compensating for these matrix effects service.gov.uk. By spiking samples with this compound, analysts can correct for the signal variability caused by the intricate matrix of the spice service.gov.uklcms.cz. The principle is that any factor affecting the ionization of the native analyte will have a proportional effect on its deuterated counterpart, thereby ensuring the reliability of the quantitative results.

Enhancement of Recovery Efficiency in Sample Preparation Procedures

Sample preparation is a critical step in the analytical workflow and can be a significant source of error due to incomplete extraction or losses during cleanup steps. The recovery of the analyte can vary between samples, leading to imprecise results. Incorporating this compound at the beginning of the sample preparation process allows for the correction of these procedural losses.

Because this compound has nearly identical chemical and physical properties to Sudan IV, it behaves similarly during extraction, cleanup, and concentration steps. Any loss of the target analyte during these procedures will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains unaffected, leading to a more accurate determination of the analyte's original concentration in the sample. Studies have demonstrated that methods utilizing this compound as an internal standard achieve high recovery rates, often in the range of 80% to 110%, showcasing the effectiveness of this approach in compensating for sample preparation inefficiencies service.gov.ukwaters.com.

Principles and Applications of Isotope Dilution Mass Spectrometry for Azo Dye Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. It involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample. After allowing the spike to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry. The concentration of the analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.

This method is particularly powerful for the quantification of azo dyes in foodstuffs. A high-throughput mass spectrometric method for the simultaneous detection of Sudan I, II, III, IV, and Para-Red in foodstuff was developed based on the use of deuterium-labeled internal standards and atmospheric pressure chemical ionization (APCI) in a triple-quadrupole instrument nih.gov. A detailed assay of each azo dye was performed by LC-APCI and the isotope dilution method, using multiple reaction monitoring (MRM) nih.gov. This approach allows for the quantification of Sudan dyes at levels above the 10 ppb threshold, with the exception of Sudan Para-Red nih.gov. The fragmentation patterns of both the labeled and unlabeled analogs are key to this method, often showing a common fragment ion that can be used for parent ion scans to screen for multiple contaminants in a single run nih.govnih.govresearchgate.net.

Chromatographic Separation Techniques Optimized with this compound

The separation of azo dyes from complex sample matrices and from each other is a critical step before their detection by mass spectrometry. The use of this compound as an internal standard is integral to the optimization and validation of these chromatographic methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the method of choice for the confirmatory analysis of banned azo dyes due to its high sensitivity and selectivity daneshyari.com. In these methods, this compound is used to ensure the accuracy of quantification. For instance, a generic LC-MS/MS method for the determination of a range of illegal dyes in paprika powder utilized this compound as an internal standard for Sudan III, Sudan IV, Sudan Red B, and Sudan Red 7B service.gov.uk. The peak area of these dyes was ratioed with the peak area of this compound to construct calibration curves service.gov.uk. This method demonstrated good linearity and achieved detection limits of around 10 µg/kg for many of the targeted dyes service.gov.uk.

The development of these methods often involves optimizing the mobile phase composition and gradient to achieve adequate separation of the analytes from matrix interferences. Even with optimized chromatography, co-eluting matrix components can still affect ionization. The presence of this compound helps to correct for these effects, ensuring the robustness of the method. In some cases, different internal standards are used for different groups of analytes within the same run to provide the most accurate correction service.gov.ukgovtlab.gov.hk.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) Protocols

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the analysis of trace contaminants like Sudan dyes. The use of this compound is equally critical in these advanced analytical platforms.

A method for the simultaneous determination of 11 azo dyes in spices was developed using an ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro MS/MS System lcms.cz. In this method, this compound was added as an internal standard during the sample extraction from paprika lcms.cz. The UPLC method provided excellent retention and baseline separation of isobaric compounds like Sudan Red B and Sudan IV lcms.cz. The use of this compound in conjunction with matrix-matched standards allowed for reliable quantification with excellent sensitivity and precision lcms.czwaters.com. The mean recoveries for the analytes were in the range of 93.8% to 115.2%, with relative standard deviations for repeatability and reproducibility being low lcms.czwaters.com.

The following tables summarize key findings from studies utilizing this compound in analytical method development.

Table 1: Performance of an LC-MS/MS Method for Azo Dyes in Paprika Using this compound Data sourced from a feasibility study on a generic LC-MS/MS method. service.gov.uk

| Analyte | Internal Standard | Detection Limit (µg/kg) | Recovery Range (%) | Precision (RSD %) |

|---|---|---|---|---|

| Sudan III | This compound | 10 | 80 - 110 | 3 - 40 |

| Sudan IV | This compound | 10 | 80 - 110 | 3 - 13 |

| Sudan Red B | This compound | 10 | 80 - 110 | 3 - 13 |

Table 2: Validation Parameters of a UPLC-MS/MS Method for Azo Dyes in Paprika Using this compound Data from a study on the analysis of Sudan and other azo dyes in spices. lcms.czwaters.com

| Analyte | Internal Standard | Mean Recovery (%) | Within-Laboratory Repeatability (RSDr %) | Within-Laboratory Reproducibility (RSDRL %) |

|---|---|---|---|---|

| Sudan IV | This compound | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |

Optimization of Column Chemistry and Mobile Phase Systems for this compound and Analytes

The chromatographic separation of Sudan IV and its deuterated analog, alongside other Sudan dyes, is a critical step in their analysis. The choice of column chemistry and mobile phase composition is paramount to achieving the desired resolution and sensitivity.

Column Chemistry:

C18 Columns: Reversed-phase C18 columns are widely used for the separation of Sudan dyes. nih.govlcms.cz These columns, packed with octadecylsilane-bonded silica (B1680970), provide excellent retention and peak shape for these nonpolar analytes. lcms.cz For instance, an Agilent Eclipse XDB-C18 column (5 μm, 4.6 mm × 150 mm) has been successfully used for the isocratic elution of Sudan dyes. nih.gov Similarly, a CORTECS C18 column (1.6 µm, 2.1 mm × 15 cm) is another effective option. fda.gov.tw The ACQUITY UPLC BEH C18 column is noted for its ability to provide baseline separation of isobaric compounds like Sudan Red B and Sudan IV. lcms.cz In some applications, shorter C18 columns are employed to reduce analysis times. windows.net

Phenyl-Hexyl Columns: Phenyl-hexyl columns offer an alternative selectivity to C18 columns due to the presence of the phenyl group, which allows for π-π interactions with aromatic analytes like Sudan dyes. lcms.czlabrulez.com This can be particularly advantageous when C18 columns fail to provide adequate separation. labrulez.com The choice of mobile phase, particularly the organic modifier, can significantly influence the retention and selectivity on a phenyl-hexyl column. lcms.cz

Mobile Phase Systems:

The mobile phase composition is tailored to achieve optimal separation of the target analytes. Common mobile phases are mixtures of an organic solvent and an aqueous component, often with additives to improve peak shape and ionization efficiency in mass spectrometry.

Methanol-Based Systems: A common mobile phase consists of a mixture of methanol (B129727) and water, often buffered with ammonium (B1175870) formate (B1220265) and acidified with formic acid. nih.gov For example, a mobile phase of 95:5 (v/v) methanol:water with 5 mM ammonium formate and 0.1% formic acid has been used. nih.gov Another study employed a gradient elution with methanol and 0.2% aqueous formic acid. researchgate.net

Acetonitrile-Based Systems: Acetonitrile (B52724) is another frequently used organic modifier. It can be used in isocratic or gradient elution modes with water. For example, a mobile phase of acetonitrile and water (95:5, v/v) has been utilized. nanologica.com In other methods, a gradient of acetonitrile and 0.2% formic acid in water is employed. apajournal.org.uk When using phenyl-hexyl columns, methanol is often preferred over acetonitrile as the latter can weaken the π-π interactions. labrulez.com

Tetrahydrofuran (B95107) (THF)-Based Systems: For certain applications, particularly with diode-array detection, gradient elution with water and tetrahydrofuran has been found to be effective for separating Sudan dyes on a C18 column. scispace.comnih.gov

Below is a table summarizing various optimized chromatographic conditions for the analysis of Sudan dyes:

| Column | Mobile Phase | Detection | Reference |

| Agilent Eclipse XDB-C18 (5 μm, 4.6 mm × 150 mm) | 95:5 (v/v) Methanol:Water with 5 mM ammonium formate and 0.1% formic acid | LC-MS/MS | nih.gov |

| CORTECS C18 (1.6 µm, 2.1 mm × 15 cm) | Gradient of acetonitrile and water with formic acid | LC-MS/MS | fda.gov.tw |

| ACQUITY UPLC BEH C18 | Gradient of acetonitrile and buffered water | UPLC-MS/MS | lcms.cz |

| SVEA C18 Gold (5µm, 4.6 x 250mm) | Acetonitrile:water = 95:5 (v:v) | HPLC-UV | nanologica.com |

| Luna Phenyl-Hexyl (150 mmL. × 4.6 mmI.D., 5 µm) | 20 mM Potassium phosphate (B84403) (pH 2.5) / Acetonitrile = 50 / 50 (v/v) | HPLC | labrulez.com |

| Nucleosil RP-C18 (250 mm x 4.6 mm i.d., 5 microm) | V (methanol): V (0.2% aqueous formic acid) = 90:10 | HPLC-CL | researchgate.net |

Sample Preparation Protocols Integrated with this compound Spike-In

The accurate quantification of Sudan dyes necessitates efficient extraction from the sample matrix and subsequent clean-up to remove interfering substances. Spiking the sample with this compound at the beginning of the sample preparation process is a standard practice to monitor and correct for analyte losses during these steps. sciex.com

Pressurized Liquid Extraction (PLE) Techniques

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. daneshyari.comchromatographyonline.com This technique offers several advantages over traditional methods, including reduced solvent consumption and faster extraction times. daneshyari.com

For the analysis of Sudan dyes, PLE has been successfully employed using solvents such as acetone. daneshyari.com The key parameters of PLE, including the choice of solvent, temperature, pressure, and static extraction time, are optimized to maximize the recovery of the target analytes. daneshyari.comchromatographyonline.com The integration of in-cell cleanup, where an adsorbent is placed within the extraction cell, can further streamline the sample preparation process by combining extraction and cleanup into a single step. fms-inc.com

Solid Phase Extraction (SPE) Clean-up Procedures

Solid Phase Extraction (SPE) is a widely used technique for the clean-up of sample extracts prior to chromatographic analysis. It effectively removes matrix components that can interfere with the detection and quantification of the target analytes. nih.govphenomenex.com

For Sudan dye analysis, various SPE sorbents have been utilized, including silica gel and C18-bonded silica. service.gov.ukscispace.com A typical SPE procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analytes of interest. nih.gov For example, in the analysis of palm oil, an alumina-based SPE cartridge was conditioned with methanol, ethyl acetate (B1210297), and hexane (B92381). After loading the sample, the cartridge was washed with hexane and ethyl ether, and the Sudan dyes were eluted with a mixture of ethyl acetate and methanol. nih.gov In another method for chili powder, a C18 SPE cartridge was used for cleanup after extraction with acetonitrile. service.gov.uk

The choice of sorbent and elution solvents is critical and depends on the nature of the sample matrix and the analytes. For fatty samples, a transesterification step to convert fats and oils into fatty acid methyl esters prior to SPE can significantly improve the cleanup efficiency. scispace.comnih.gov

Matrix Solid Phase Dispersion (MSPD) Approaches

Matrix Solid Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and clean-up into a single step, making it particularly suitable for solid, semi-solid, and viscous samples. researchgate.netrsc.org In MSPD, the sample is blended with a solid support (dispersant), and this mixture is then packed into a column. rsc.org

For the determination of Sudan dyes, silica gel has been used as a dispersing sorbent. rsc.orgrsc.org The process involves optimizing parameters such as the type and amount of dispersing sorbent, the ratio of sorbent to sample, the washing solvent, and the elution solvent. rsc.orgrsc.org For instance, in the analysis of Salvia miltiorrhiza Bunge, optimal conditions involved using silica gel as the dispersant, water as the washing solvent to remove polar interferences, and a mixture of acetonitrile and methanol for elution. rsc.orgrsc.org A miniaturized version, termed in-line micro-matrix solid-phase dispersion (in-line MMSPD), has also been developed, where the MSPD column is placed directly in the mobile phase pathway of the HPLC system. researchgate.netnih.gov

Direct Solvent Extraction Methods (e.g., Acetonitrile)

Direct solvent extraction is a straightforward and commonly used method for extracting Sudan dyes from various food matrices. service.gov.uklcms.czapajournal.org.uk Acetonitrile is a frequently chosen solvent due to its ability to efficiently extract these nonpolar dyes. service.gov.uklcms.czapajournal.org.uk

The procedure typically involves homogenizing the sample and extracting it with acetonitrile, often with the aid of shaking or sonication. apajournal.org.ukcromlab-instruments.es For example, in the analysis of chili powder, samples were extracted with acetonitrile by vigorous shaking. apajournal.org.uk Similarly, for the analysis of paprika powder, extraction was carried out with 100% acetonitrile at room temperature. service.gov.uk Following extraction, the extract is typically filtered or centrifuged to remove solid particles before further analysis or cleanup. service.gov.ukcromlab-instruments.es In some methods, the addition of deuterated internal standards like this compound is done directly into the acetonitrile extract. lcms.czapajournal.org.uk

Rigorous Validation Parameters for Analytical Methods Incorporating this compound

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. When using this compound as an internal standard, the validation process assesses several key performance characteristics.

Key Validation Parameters:

Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. service.gov.ukucc.edu.gh The response of the instrument is plotted against the concentration of the analyte, and the linearity is typically expressed by the coefficient of determination (r²). rsc.orgucc.edu.gh For the analysis of Sudan dyes, calibration curves have shown good linearity with r² values greater than 0.99. rsc.orgucc.edu.gh

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. fda.gov.twucc.edu.gh These are typically determined based on the signal-to-noise ratio. researchgate.net For Sudan IV, LODs in the range of 1.0 to 5.4 µg/kg and LOQs from 4 to 18 µg/kg have been reported in various matrices. nih.govucc.edu.gh

Recovery: Recovery experiments are performed to assess the efficiency of the extraction and clean-up procedures. This is done by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the spiked amount. nih.govucc.edu.gh For Sudan IV, recoveries have been reported in the range of 66-79% and 80-110% in different studies and matrices. service.gov.uknih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ucc.edu.gh Both repeatability (intra-day precision) and reproducibility (inter-day precision) are assessed. lcms.czucc.edu.gh For Sudan dye analysis, RSD values for repeatability have been reported to be between 0.82% and 4.09%, while reproducibility RSDs ranged from 1.33% to 4.65%. ucc.edu.gh

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is enhanced by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

The following table presents a summary of validation data from a study on Sudan dyes in red chili pepper:

| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Para Red |

| LOD (µg/kg) | 1.2 | 1.5 | 4.5 | 5.4 | 2.1 |

| LOQ (µg/kg) | 4 | 5 | 15 | 18 | 7 |

| Recovery (%) | 98 | 95 | 92 | 89 | 96 |

| Repeatability (CVr %) | 0.82 | 1.25 | 3.54 | 4.09 | 1.05 |

| Reproducibility (CVR %) | 1.33 | 1.98 | 4.11 | 4.65 | 1.68 |

| Linearity (r²) | >0.9999 | >0.9999 | >0.9999 | >0.9999 | >0.9999 |

Data adapted from a study on red chili peppers. ucc.edu.gh

Assessment of Linearity and Calibration Curve Performance

The linearity of an analytical method is fundamental to its ability to provide accurate quantitative results over a specified concentration range. In methods utilizing this compound as an internal standard, calibration curves are typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach ensures that any variations during the analysis that affect both the analyte and the internal standard are nullified.

Research demonstrates that methods for detecting azo dyes using this compound exhibit excellent linearity. For instance, in the analysis of 11 azo dyes in paprika, matrix-matched calibration curves were linear, with all correlation of determination (R²) values being greater than 0.996. lcms.cz These curves were typically prepared over a concentration range of 0.125 mg/kg to 3.0 mg/kg. lcms.cz Another study analyzing Sudan dyes in paprika powder also confirmed excellent linearity, with calibrations showing strong correlation up to a concentration of 200 µg/L. service.gov.uk Similarly, a method for detecting Sudan dyes in tomato sauce reported a coefficient of determination (r²) of 0.9926 for Sudan IV over its calibration range. gimitec.com These high R² values indicate a strong linear relationship between the instrument response and the concentration of the target analytes, which is a prerequisite for accurate quantification.

Table 1: Reported Linearity Data for Methods Utilizing this compound

| Matrix | Analyte(s) | Concentration Range | Correlation Coefficient (R²) | Source(s) |

|---|---|---|---|---|

| Paprika | 11 Azo Dyes | 0.125 - 3.0 mg/kg | > 0.996 | lcms.cz |

| Paprika Powder | Multiple Dyes | 1 - 1000 µg/L (linear up to 200 µg/L) | Not specified, but "excellent correlation" | service.gov.uk |

| Tomato Sauce | Sudan IV | Not specified | 0.9926 | gimitec.com |

This table is interactive. Click on the headers to sort.

Determination of Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wef.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov The use of this compound as an internal standard contributes to achieving low detection and quantification limits for target dyes in challenging matrices.

For the analysis of Sudan dyes in chilli spices using LC-MS/MS, the MDL for Sudan IV was determined to be 1.0 µg/kg. nih.gov A separate study on palm oil established Limits of Detection (LODs) between 2.0 and 4.4 ng/ml for Sudan dyes. researchgate.net In the analysis of tomato sauce, the extrapolated limit of detection for Sudan IV was approximately 1.67 µg/Kg. gimitec.comwaters.com Another method reported that the LOQs for Sudan dyes ranged from 1.5 to 2 mg/kg when using matrix-matched standards. nih.gov These low detection levels are crucial for regulatory monitoring, as they are often well below the action limits set by food safety authorities. lcms.cz

Table 2: Method Detection and Quantification Limits for Sudan Dyes (Utilizing this compound as I.S.)

| Matrix | Analyte | MDL/LOD | LOQ | Source(s) |

|---|---|---|---|---|

| Chilli Spices | Sudan IV | 1.0 µg/kg | Not Specified | nih.gov |

| Palm Oil | Sudan I-IV | 2.0 - 4.4 ng/ml | Not Specified | researchgate.net |

| Tomato Sauce | Sudan IV | 1.67 µg/kg | Not Specified | gimitec.comwaters.com |

| Spices | Sudan II & IV | 5 - 100 µg/kg | Not Specified | nih.gov |

| Spices | Sudan I & III | 0.5 - 10 µg/kg | Not Specified | nih.gov |

This table is interactive. Click on the headers to sort.

Evaluation of Accuracy (Trueness) and Precision (Repeatability and Within-Laboratory Reproducibility)

A method's accuracy, or trueness, refers to the closeness of the mean of a set of measurements to the actual or accepted reference value, often expressed as percent recovery. thermofisher.com Precision is the closeness of agreement among a series of measurements and is typically evaluated at two levels: repeatability (within-run precision) and within-laboratory reproducibility (between-run precision), both expressed as a relative standard deviation (%RSD). lcms.cz

Methods incorporating this compound demonstrate high accuracy and precision. In a study on paprika, the mean recovery for spiked samples ranged from 93.8% to 115.2%, which meets the criteria set by European guidelines (2002/657/EC). lcms.cz The precision in the same study was also satisfactory, with within-laboratory repeatability (RSDr) between 0.8% and 7.7% and within-laboratory reproducibility (RSDRL) between 1.6% and 7.7%. lcms.cz Another study reported recoveries for Sudan dyes in the range of 80% to 110%, with precision (RSD) for most analytes between 3% and 13%. service.gov.uk Recovery studies in tomato sauce spiked with 10 µg/Kg of Sudan IV showed an average recovery of 90.1%. gimitec.com

Table 3: Accuracy and Precision Data for Methods Utilizing this compound | Matrix | Analyte(s) | Accuracy (Mean Recovery %) | Precision (Repeatability, %RSDr) | Precision (Reproducibility, %RSDRL) | Source(s) | |---|---|---|---|---| | Paprika | 11 Azo Dyes | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 | lcms.cz | | Paprika Powder | 9 Azo Dyes | 80 - 110 | 3 - 13 | Not Specified | service.gov.uk | | Tomato Sauce | Sudan IV | 90.1 | Not Specified | Not Specified | gimitec.com | | Spiked Samples | Sudan I, II, III, IV | 85.3 - 121.2 | < 0.5 (Instrumental) | Not Specified | researchgate.net |

This table is interactive. Click on the headers to sort.

Investigation of Selectivity and Specificity against Potential Interferents

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured. In the context of analyzing azo dyes in food, methods must be able to distinguish the target dyes from a complex matrix containing natural pigments, other additives, and potential contaminants. nih.govresearchgate.net

The use of tandem mass spectrometry (LC-MS/MS) is key to achieving high selectivity. fda.gov.tw By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the instrument can selectively detect the target analyte even if other compounds co-elute chromatographically. For this compound, a specific MRM transition is monitored (e.g., m/z 387 > 225), which is distinct from its non-deuterated counterpart and other matrix components. fda.gov.tw

However, challenges remain, such as the separation of isobaric compounds (isomers with the same mass), like Sudan IV and Sudan Red B. While some methods achieve baseline chromatographic separation of these isomers, others report that no HPLC conditions could be found to separate them. spectralabsci.comlcms.cz In such cases, the specificity of MS/MS is crucial, as these isomers, while having the same precursor ion, can be distinguished by their different product ion spectra. scientistlive.com Method validation protocols typically involve analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes, thereby confirming the method's selectivity. lcms.cziaea.org

Applications of Sudan Iv D6 in Contaminant Monitoring and Regulatory Science

Quantitative Determination of Sudan Dyes (I-IV) in Diverse Food Matrices

The illegal use of Sudan dyes to enhance the color of foodstuffs is a significant global food safety concern. These dyes are classified as potential carcinogens and are banned as food additives in many parts of the world, including the European Union. sciex.comeurofins.com Analytical laboratories rely on robust methods to detect and quantify these contaminants at very low levels in complex food matrices. Sudan IV-d6 plays a pivotal role in these methods. sciex.com

Chilli and paprika powders are common targets for adulteration with Sudan dyes to give them a more vibrant and appealing red color. bund.de Analytical methods using LC-MS/MS have been developed for the simultaneous determination of a range of illegal dyes in these spices. lcms.cz In these procedures, a known amount of this compound is added to the sample extract. lcms.cz During the analysis, the peak area of this compound is used to normalize the peak areas of Sudan III, Sudan IV, and Sudan Red B, compensating for matrix effects and variations in recovery. service.gov.uk This approach allows for the accurate quantification of these dyes, with typical detection limits around 10 µg/kg. service.gov.ukgovtlab.gov.hk

Table 1: Performance of an LC-MS/MS Method for Dyes in Paprika Using this compound as an Internal Standard

| Analyte | Typical Detection Limit (µg/kg) | Estimated Recovery Range (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Sudan IV | 10 | 80 - 110 | 3 - 13 |

| Sudan III | 10 | 80 - 110 | 3 - 40 |

| Sudan Red B | 10 | 80 - 110 | 3 - 13 |

Data sourced from a UK Government Chemist report on the analysis of illegal dyes in paprika powder. service.gov.uk

Palm oil is another commodity that has been found to be illegally adulterated with Sudan dyes, particularly Sudan IV, to enhance its reddish color. nih.gov Methods for the analysis of Sudan dyes in palm oil and other edible oils also employ this compound as an internal standard. nih.gov A survey in the Washington, D.C. area found Sudan IV in several brands of palm oil at concentrations ranging from 150 to 24,000 ng/mL. nih.gov The use of an internal standard like this compound is critical in such complex, fatty matrices to ensure accurate quantification. nih.gov While some simpler screening methods like TLC and UV-spectrophotometry exist, LC-MS/MS with an internal standard provides the highest level of accuracy and sensitivity. journalajrb.com

A more recent concern has been the use of Sudan dyes in animal feed to alter the color of the resulting products, such as making egg yolks appear a deeper orange. govtlab.gov.hkshimadzu.com Cases have been reported of Sudan IV being found in duck and hen egg samples at the parts-per-billion (ppb) level. govtlab.gov.hk Sensitive methods, such as LC-MS/MS, are required for detection at these low concentrations. govtlab.gov.hk While some methods have been developed for the analysis of Sudan dyes in eggs without an internal standard, the inclusion of this compound would improve the accuracy and reliability of the results, especially for confirmatory analysis. nih.gov Similarly, in the monitoring of illegal dyes like chrysoidine (B147795) in aquaculture products, isotopically labeled internal standards are considered to enhance the precision and accuracy of the analytical method. researchgate.net

Role of this compound in Addressing Challenges of Isomeric Separation (e.g., Sudan IV and Sudan Red B)

A significant analytical challenge in the detection of Sudan dyes is the separation of isomers, which are molecules with the same chemical formula and mass but different structural arrangements. Sudan IV and Sudan Red B are isomers that are particularly difficult to separate chromatographically. service.gov.ukphenomenex.com They often co-elute, meaning they emerge from the chromatography column at the same time, and they can produce the same precursor and daughter ions in a mass spectrometer. service.gov.uk This makes it impossible to distinguish between them using mass spectrometry alone. service.gov.ukphenomenex.com

While specialized chromatographic columns and methods have been developed to achieve baseline separation of these two isomers, the use of this compound as an internal standard provides a crucial layer of certainty in quantification. lcms.czphenomenex.com By using the stable isotope-labeled internal standard, laboratories can accurately quantify Sudan IV even in the presence of the co-eluting Sudan Red B. spectralabsci.comlaborindo.com In calibration procedures, the peak area of Sudan IV is ratioed with the peak area of the this compound internal standard, ensuring that the measurement is specific and accurate for Sudan IV. service.gov.uk

Contribution to Compliance with National and International Food Safety Regulations (e.g., EU Directives)

The use of this compound as an internal standard directly supports the enforcement of national and international food safety regulations. Synthetic colorants like Sudan I-IV are not authorized as food additives in the European Union and are therefore prohibited at any concentration. eurofins.combund.de In response to incidents of contamination, the EU has implemented emergency measures and increased official controls for products like chilli, curry powder, and palm oil. eurofins.comlcms.cz

To ensure consistent enforcement across member states, an action limit, for example of 0.5 mg/kg, has been applied for the presence of these illegal dyes in certain food ingredients. lcms.czthermofisher.com Reliable and validated analytical methods are essential for monitoring compliance with these regulations. The use of this compound in LC-MS/MS methods provides the high degree of sensitivity and accuracy required to detect and quantify Sudan dyes at levels relevant to these regulatory action limits. lcms.czthermofisher.com This allows regulatory bodies to take appropriate action, such as issuing alerts, recalling products, and preventing contaminated goods from entering the market, thus protecting consumers. eurofins.com

Use as a Reference Standard in Quality Control and Quality Assurance Laboratories

This compound is classified as an analytical standard or certified reference material, signifying its high purity and suitability for use in quality control (QC) and quality assurance (QA) laboratories. sigmaaldrich.comlgcstandards.comcwsabroad.com These laboratories are responsible for ensuring the safety and quality of food products. The use of internal standards like this compound is a cornerstone of good analytical practice. service.gov.uk

By incorporating this compound into their analytical workflows, laboratories can compensate for variations in instrument performance and the complex effects of different food matrices. service.gov.uk This leads to more reliable and reproducible results, which is essential for laboratory accreditation and for making sound decisions about product safety. apajournal.org.uk The availability of commercially produced, high-quality this compound enables laboratories to develop and validate robust analytical methods that meet the stringent requirements of regulatory bodies and international standards. sciex.comapajournal.org.uk

Mechanistic Studies and Isotopic Effects Facilitated by Sudan Iv D6

Elucidation of Mass Spectrometric Fragmentation Pathways of Azo Dyes Using Deuterated Analogs

The use of tandem mass spectrometry (MS/MS) is a cornerstone for the structural identification of compounds in complex matrices. Understanding the gas-phase fragmentation of protonated molecules is essential for developing robust and specific analytical methods. Deuterium-labeled standards, such as Sudan IV-d6, are instrumental in deciphering the intricate fragmentation patterns of azo dyes. researchgate.netnih.gov

When subjected to electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), azo dyes like Sudan IV undergo characteristic fragmentation. The mechanism of the cleavage of the azo double bond from the protonated precursor can be complex. nih.gov By comparing the mass spectra of the unlabeled Sudan IV with its deuterated counterpart, this compound, researchers can pinpoint the location of atoms within the fragment ions. This comparative analysis allows for the unambiguous assignment of fragmentation pathways. researchgate.net

For instance, studies involving deuterium-labeled reference compounds from the Sudan family have been crucial for understanding the gas-phase chemistry of these azo compounds. nih.gov The results from these investigations are not merely academic; they are directly applied to the development of reliable isotope dilution methods for detecting potential carcinogenic compounds in various matrices. researchgate.netnih.gov The use of deuterium-labeled internal standards in conjunction with techniques like atmospheric pressure chemical ionization (APCI) in a triple-quadrupole instrument allows for high-throughput screening. researchgate.net A common fragment observed in the gas-phase breakdown of both labeled and unlabeled Sudan dyes is the naphthoic moiety, and tracking the parent ions of this common species enables the detection of multiple azo dyes in a single analysis. researchgate.net

Table 1: Representative Mass Spectrometric Fragmentation Data for Azo Dyes

| Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) | Proposed Neutral Loss | Role of Deuterium (B1214612) Labeling |

|---|---|---|---|

| [Sudan IV + H]+ | Varies depending on structure | Cleavage of the azo bond, loss of small molecules | Confirms the origin of atoms in fragment ions by observing mass shifts. |

| [this compound + H]+ | Varies (shifted m/z values) | Cleavage of the azo bond, loss of deuterated or non-deuterated fragments | Differentiates between fragments originating from the phenylazo moiety versus the naphthol moiety. researchgate.net |

Investigations into Photochromic E-Z Isomerization of Sudan Dyes and its Analytical Implications

A significant analytical challenge in the chromatography of certain azo dyes, including Sudan III and Sudan IV, is the appearance of multiple peaks for a single compound. researchgate.netmdpi.com Research has demonstrated that this phenomenon is attributable to the photochromic E-Z isomerization of the azo bond. researchgate.net When solutions of Sudan III and Sudan IV are exposed to normal lighting conditions, the thermodynamically more stable E-isomer can convert to the Z-isomer, resulting in two distinct chromatographic peaks. researchgate.net If the sample is kept in darkness prior to analysis, typically only the single peak corresponding to the E-isomer is observed. researchgate.net

This light-induced isomerization can have significant analytical consequences, potentially leading to the under- or overestimation of the dye concentration by as much as 10%. researchgate.net It can also lead to false-positive identifications of other dyes, such as Sudan I and Sudan II, if care is not taken. researchgate.net In the absence of light, the Z-form thermally reverts to the sterically less congested E-form. researchgate.net

The use of a stable, deuterated internal standard like this compound is crucial in mitigating the analytical errors associated with this isomerization. While this compound will also undergo E-Z isomerization, its presence allows for the accurate quantification of the target analyte by accounting for the distribution between the two isomeric forms, assuming that the native and labeled compounds exhibit similar isomeric ratios under the same conditions. Furthermore, studying the isomerization of this compound itself can provide deeper insights into the kinetics and quantum yields of the photochromic process.

Table 2: Characteristics of Sudan IV Isomers in Chromatographic Analysis

| Isomer | Relative Retention Time | Stability | Conditions Favoring Formation | Analytical Implication |

|---|---|---|---|---|

| E-isomer | Slower eluting | Thermodynamically more stable | Storage in darkness | Represents the primary form of the analyte. |

| Z-isomer | Faster eluting ("fast peak") nih.gov | Less stable, reverts to E-form thermally researchgate.net | Exposure to light (UV/Visible) researchgate.net | Can cause split peaks, leading to inaccurate quantification if not accounted for. researchgate.net |

Assessment of Deuterium Isotope Effects on Chromatographic Retention and Ionization Efficiency

The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs) and equilibrium isotope effects, which can manifest as measurable differences in chromatographic retention times and mass spectrometric ionization efficiencies. While specific quantitative data for this compound is not extensively published in readily available literature, the underlying principles of deuterium isotope effects are well-established. rsc.orgresearchgate.net

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This "isotope effect" on retention time is typically attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. This can lead to weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase, resulting in a shorter retention time. The magnitude of this effect is generally small but can be significant in high-resolution separations.

The deuterium isotope effect can also influence ionization efficiency in mass spectrometry. The ionization constant of weak acids can be affected by deuterium substitution. rsc.orgresearchgate.net For electrospray ionization, which relies on the formation of ions in solution prior to their transfer into the gas phase, changes in the acidity or basicity of a molecule upon deuteration can alter the equilibrium concentration of the desired ion (e.g., [M+H]+), thereby affecting the instrument response. For instance, deuteration can alter the rates of radiationless transitions in molecules, which can influence their stability and subsequent ionization. rsc.org While often minor, these effects must be considered when developing and validating high-precision quantitative methods using deuterated internal standards.

Table 3: Potential Deuterium Isotope Effects on Analytical Properties of this compound

| Analytical Property | Expected Effect of Deuteration (d6 vs. H6) | Underlying Physicochemical Principle |

|---|---|---|

| Chromatographic Retention Time | Slight decrease | C-D bonds are shorter and less polarizable than C-H bonds, leading to weaker interactions with the stationary phase. |

| Mass Spectrometric Ionization Efficiency | Minor change (increase or decrease) | Deuterium substitution can alter the acidity/basicity (pKa) of the molecule, affecting ion formation in the ESI source. rsc.orgresearchgate.net |

| Photophysical Properties | Altered photoisomerization rates and quantum yields | The heavier mass of deuterium can affect vibrational energy levels and the rates of non-radiative decay pathways. rsc.orgnih.gov |

Advanced Research Directions and Emerging Methodologies Involving Sudan Iv D6

Integration of Sudan IV-d6 with Novel High-Resolution Mass Spectrometry Techniques

The pursuit of greater accuracy and speed in the detection of illicit azo dyes has led to the integration of internal standards like this compound with novel high-resolution mass spectrometry (HRMS) techniques. One innovative approach involves the use of atmospheric pressure chemical ionization time-of-flight mass spectrometry (APCI-TOF-MS). researchgate.net This method offers a significant advantage by potentially eliminating the need for the liquid chromatography phase, which is often time-consuming. researchgate.net

In a study developing a rapid screening method for Sudan I-IV, analytes were efficiently identified in fortified samples of tomato sauce, palm oil, and chili powder with a mass identification error of less than 5 ppm. researchgate.net The use of an internal standard is critical in such direct mass spectrometry approaches to ensure quantification accuracy by correcting for matrix effects and instrumental variability. The limits of identification achieved with this HRMS method were between 0.5 to 1 mg/kg, depending on the specific dye and the food matrix, which complies with the limits defined by the European Union. researchgate.net

Research has demonstrated that this direct analysis technique is not only sensitive but also rapid and cost-effective compared to conventional methods, making it highly suitable as a high-throughput screening tool for identifying Sudan dyes in adulterated food products. researchgate.net The ability to generate accurate mass data from a linear detector within seconds showcases the power of combining stable isotope dilution, using standards like this compound, with HRMS. researchgate.net

Table 1: Performance of a Rapid HRMS Screening Method for Sudan Dyes Data sourced from a study utilizing atmospheric pressure chemical ionization time-of-flight mass spectrometry (APCI-TOF-MS). researchgate.net

| Parameter | Finding |

| Technique | Atmospheric Pressure Chemical Ionization Time-of-Flight Mass Spectrometry (APCI-TOF-MS) |

| Key Feature | Avoids liquid chromatography phase |

| Mass Identification Error | < 5 ppm |

| Linear Range | 0.05 to 5 mg/kg |

| Limit of Identification | 0.5 to 1 mg/kg (matrix and dye dependent) |

| Repeatability (CV) | < 20% |

| Application | Rapid screening of tomato sauce, palm oil, chili powder |

Development of Automated and High-Throughput Analytical Platforms for Deuterated Azo Dyes

The demand for rapid testing of a large volume of samples for azo dye contamination has spurred the development of automated and high-throughput analytical platforms. In these systems, deuterated internal standards such as this compound are indispensable for ensuring the reliability and accuracy of results. sciex.comsciex.com

One significant advancement is the creation of pre-configured analytical methods, sometimes referred to as "iMethod" applications. sciex.comsciex.com These ready-to-use methods for liquid chromatography-tandem mass spectrometry (LC-MS/MS) include all necessary parameters, from sample preparation protocols to optimized instrument settings and reporting templates. sciex.comsciex.com By incorporating deuterated internal standards like Sudan I-d5 and this compound during sample preparation, these platforms can automatically monitor and correct for analyte recovery, streamlining the workflow for analyzing numerous azo dyes in food matrices like spices and sauces. sciex.comsciex.comgovtlab.gov.hk

Another emerging high-throughput technique is paper spray mass spectrometry (PS-MS). researchgate.net This ambient ionization method allows for the direct analysis of samples in the open air with minimal to no sample preparation, completely bypassing chromatography. researchgate.net A detailed assay for Sudan dyes using PS-MS was developed based on the isotope dilution method, with this compound serving as a crucial internal standard. This approach enables the determination of Sudan dyes above the 1 ppm threshold, highlighting its potential for rapid screening. researchgate.net Furthermore, advancements in sample preparation, such as the use of Solid Supported Liquid-Liquid Extraction (SLE), offer easily automatable and faster alternatives to traditional extraction methods, reducing solvent consumption and eliminating issues like emulsion formation. thermofisher.com

Potential for this compound in Broader Environmental Monitoring Applications of Azo Dyes

While the primary application of this compound has been in food safety, there is significant potential for its use in broader environmental monitoring. Azo dyes are widely used in various industries, and their discharge into streams and rivers is a recognized source of environmental pollution. scbt.com These compounds can persist in the environment and may accumulate in food chains, eventually posing a risk to human health. scbt.com

The lipophilic (oil-soluble) nature of Sudan dyes contributes to their persistence and ability to bioaccumulate. scbt.comchemsociety.org.ng Effective environmental monitoring requires robust and reliable analytical methods to quantify the presence of these contaminants in diverse matrices such as water, soil, and biota. The use of this compound as an internal standard in LC-MS/MS and other advanced analytical techniques is critical for achieving the necessary accuracy and precision in these complex samples. govtlab.gov.hkwaters.com By correcting for matrix interference and extraction inefficiencies, this compound enables the reliable quantification of azo dye pollutants at trace levels. govtlab.gov.hkservice.gov.uk The commercial availability of this compound as an analytical standard for environmental applications supports its expanding role in this field. sigmaaldrich.com

Interdisciplinary Research Incorporating this compound for Enhanced Understanding of Azo Dye Chemistry and Detection

This compound is becoming an important tool in interdisciplinary research that bridges analytical chemistry with fields like biology, materials science, and data science. Such research enhances the fundamental understanding of azo dye behavior, toxicity, and detection.

An example of this interdisciplinary approach is the study of producing intrinsically colored silk by feeding silkworms azo dyes. researchgate.net In this research, which combines entomology, materials science, and chemistry, scientists evaluate the uptake of various azo dyes into silk glands. researchgate.net Accurate quantification of the dye present in the final silk fiber is essential, and the use of isotopically labeled standards like this compound would be the method of choice for ensuring the precision of these measurements in a complex biological matrix.

In the realm of biotechnology and pharmacology, new azo dyes are being synthesized from molecules like Acyclovir and Sulfamethoxazole to study their biological activity against pathogenic bacteria. aaru.edu.jo These studies require precise analytical methods to characterize the new compounds and study their metabolic fate, a role for which deuterated standards are ideally suited.

Furthermore, the intersection of analytical chemistry and data science is creating new ways to analyze complex mixtures. Chemometrics, applied to UV-Vis spectroscopy data, allows for the determination of individual dye concentrations in mixtures where spectra significantly overlap, a common challenge with azo dyes. azom.com The validation of these complex statistical models relies on precisely prepared standards, and the use of internal standards like this compound in confirmatory methods (like LC-MS/MS) ensures the accuracy of the primary data used to build and test chemometric models.

Q & A

Q. Table 1: Key Parameters for this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.